2-((tert-Butoxycarbonyl)amino)tridecanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)tridecanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)tridecanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods: Industrial production of Boc-protected amino acids, including this compound, often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-((tert-Butoxycarbonyl)amino)tridecanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions once the Boc group is removed.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride.
Substitution Reagents: Various alkyl halides and acyl chlorides can be used for further functionalization of the amino group.
Major Products:
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)tridecanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid, it is a crucial intermediate in the synthesis of peptides and proteins.
Organic Synthesis: It serves as a building block for various organic compounds and pharmaceuticals.
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding mechanisms.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)tridecanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions .
Comparison with Similar Compounds
tert-Butoxycarbonyl-protected amino acids: These include other Boc-protected amino acids such as Boc-glycine and Boc-alanine.
Other Protecting Groups: Compounds with different protecting groups like fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bn) groups.
Uniqueness: 2-((tert-Butoxycarbonyl)amino)tridecanoic acid is unique due to its specific chain length and the presence of the Boc group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]tridecanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO4/c1-5-6-7-8-9-10-11-12-13-14-15(16(20)21)19-17(22)23-18(2,3)4/h15H,5-14H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRRIMLICFKTHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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